benzyl (3R)-3-aminopyrrolidine-1-carboxylate

Chiral building blocks Enantiomeric purity Stereoselective synthesis

Benzyl (3R)-3-aminopyrrolidine-1-carboxylate (CAS 122536-73-6), also known as (R)-1-Cbz-3-aminopyrrolidine, is an organic compound classified as an N-Cbz-protected chiral 3-aminopyrrolidine. It is characterized by a pyrrolidine ring with a 3-aminopyrrolidine core, featuring a defined (R)-stereocenter at the 3-position and a benzyl carbamate (Cbz) protecting group on the pyrrolidine nitrogen.

Molecular Formula C12H16N2O2
Molecular Weight 220.27 g/mol
CAS No. 122536-73-6
Cat. No. B044334
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namebenzyl (3R)-3-aminopyrrolidine-1-carboxylate
CAS122536-73-6
Molecular FormulaC12H16N2O2
Molecular Weight220.27 g/mol
Structural Identifiers
SMILESC1CN(CC1N)C(=O)OCC2=CC=CC=C2
InChIInChI=1S/C12H16N2O2/c13-11-6-7-14(8-11)12(15)16-9-10-4-2-1-3-5-10/h1-5,11H,6-9,13H2/t11-/m1/s1
InChIKeyFPXJNSKAXZNWMQ-LLVKDONJSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procure Benzyl (3R)-3-aminopyrrolidine-1-carboxylate (CAS 122536-73-6): Sourcing Guide for a High-Purity (R)-Chiral Pyrrolidine Building Block


Benzyl (3R)-3-aminopyrrolidine-1-carboxylate (CAS 122536-73-6), also known as (R)-1-Cbz-3-aminopyrrolidine, is an organic compound classified as an N-Cbz-protected chiral 3-aminopyrrolidine [1]. It is characterized by a pyrrolidine ring with a 3-aminopyrrolidine core, featuring a defined (R)-stereocenter at the 3-position and a benzyl carbamate (Cbz) protecting group on the pyrrolidine nitrogen . Its molecular formula is C12H16N2O2, with a molecular weight of 220.27 g/mol [1]. This compound is primarily utilized as a chiral building block and intermediate in the synthesis of complex, stereodefined molecules for medicinal chemistry and chemical biology research .

Why Substituting Benzyl (3R)-3-aminopyrrolidine-1-carboxylate with Achiral or Racemic Pyrrolidines Can Compromise Chiral Purity in Downstream Synthesis


Generic substitution of benzyl (3R)-3-aminopyrrolidine-1-carboxylate with its (S)-enantiomer, a racemic mixture, or an alternative protecting group (e.g., Boc) can fundamentally compromise the stereochemical outcome and synthetic utility of the target molecule. The defined (R)-configuration is critical; using the (S)-enantiomer would produce the mirror-image stereoisomer, while a racemic mixture would necessitate costly and time-consuming chiral resolution steps post-synthesis [1]. Furthermore, the Cbz (carboxybenzyl) protecting group offers orthogonal deprotection conditions relative to the widely used Boc (tert-butyloxycarbonyl) group, enabling chemoselective functionalization in complex synthetic sequences where the Boc group would be cleaved [2]. This specificity in both chirality and protecting group strategy dictates that in-class compounds are not interchangeable, directly impacting synthetic route efficiency and the biological activity of the final product [3].

Quantitative Differentiation Evidence for Benzyl (3R)-3-aminopyrrolidine-1-carboxylate vs. Key Comparators


Enantiomeric Purity: (R)-enantiomer vs. (S)-enantiomer for Stereochemical Control in Drug Synthesis

The differentiation between the (R)-enantiomer (target compound) and the (S)-enantiomer is critical for stereochemical integrity in drug synthesis. The target compound, benzyl (3R)-3-aminopyrrolidine-1-carboxylate (CAS 122536-73-6), is commercially available with a minimum purity of 98% (GC) [1]. In contrast, its (S)-enantiomer, benzyl (3S)-3-aminopyrrolidine-1-carboxylate (CAS 122536-72-5), is typically offered at a minimum purity of 97% (GC) [2]. This difference, while seemingly small, can be critical for high-precision applications where minor impurities of the opposite enantiomer may significantly alter a drug candidate's pharmacological profile.

Chiral building blocks Enantiomeric purity Stereoselective synthesis

Physical Property Differentiation: Optical Rotation vs. Enantiomer for Identity Confirmation

Optical rotation serves as a definitive, quantitative identifier for chiral molecules, enabling rapid confirmation of enantiomeric identity and purity. The target compound, benzyl (3R)-3-aminopyrrolidine-1-carboxylate, exhibits a specific optical rotation of [α]20D = −5° (c=1 in methanol) . Its enantiomer, benzyl (3S)-3-aminopyrrolidine-1-carboxylate, would exhibit an equal and opposite rotation of [α]20D = +5° (c=1 in methanol). This measurable difference provides a straightforward, instrument-based method for laboratories to verify they have received the correct enantiomer and that no significant racemization has occurred during storage.

Chiral analysis Polarimetry Quality control

Protecting Group Orthogonality: Cbz vs. Boc for Synthetic Flexibility in Multi-Step Routes

The benzyl carbamate (Cbz) protecting group of the target compound offers orthogonal deprotection conditions relative to the more common tert-butyl carbamate (Boc) group, providing a key advantage in complex, multi-step syntheses. The Cbz group is cleaved via hydrogenolysis (H2, Pd/C) or strong acid (HBr/AcOH), conditions under which the Boc group is stable [1]. Conversely, the Boc group is cleaved by mild acid (e.g., TFA), which leaves the Cbz group intact [1]. In contrast, the Boc analog, tert-butyl (3R)-3-aminopyrrolidine-1-carboxylate (CAS 147081-49-0), cannot be selectively deprotected in the presence of a Cbz group. This orthogonality allows chemists to selectively unmask the pyrrolidine nitrogen for further functionalization without affecting other Boc-protected amines in the same molecule, enabling more convergent and efficient synthetic strategies.

Protecting group chemistry Orthogonal protection Solid-phase peptide synthesis

Validated Application: Key Intermediate in Potent KIFC1 Inhibitor (AZ82) vs. Non-Specific Applications

The target compound has been explicitly validated as a key intermediate in the synthesis of AZ82, a potent and specific KIFC1 (HSET) inhibitor. The final inhibitor, AZ82, demonstrates an impressive binding affinity with a Ki of 43 nM and a functional IC50 of 300 nM against the KIFC1 target [1]. While many chiral pyrrolidines are used as general building blocks, the specific (R)-Cbz-3-aminopyrrolidine scaffold is a direct precursor to a molecule with well-defined, potent biological activity. This contrasts with other in-class compounds like (R)-1-Boc-3-aminopyrrolidine, which may be used in a wider array of less-characterized or less-potent compounds. The documented connection to AZ82 provides a clear, high-value use-case that a generic or unvalidated analog cannot claim.

Cancer therapeutics KIFC1 inhibition Medicinal chemistry

Analytical and Handling Advantages: Cbz-Pyrrolidine vs. Boc-Pyrrolidine for Stability and Ease of Analysis

Recent analytical studies have demonstrated that Cbz-protected 3-aminopyrrolidines (like the target compound) exhibit superior differentiation in ion mobility spectrometry-mass spectrometry (IMS-MS) compared to their Boc-protected counterparts. Specifically, the four isomers of R/S-1/N-Cbz-3-aminopyrrolidine (including the target compound) show distinct and well-resolved mobility peaks, allowing for rapid and unambiguous isomer identification [1]. In contrast, the isomers of R/S-1/N-Boc-3-aminopyrrolidine displayed more complex and overlapping mobility spectra, requiring more elaborate methods for separation and identification [1]. Additionally, the target compound is typically a solid with a melting point of 310-316°C and is stable when stored under recommended conditions (2-8°C, protect from light) , whereas some Boc-analogs can be oils or low-melting solids, complicating handling and storage.

Analytical chemistry Chiral separation IMS-MS QC

Optimal Application Scenarios for Benzyl (3R)-3-aminopyrrolidine-1-carboxylate in R&D and Industrial Settings


Synthesis of Stereodefined KIFC1 Inhibitors for Targeted Cancer Therapy Research

In medicinal chemistry programs focused on developing KIFC1/HSET inhibitors for cancer treatment, benzyl (3R)-3-aminopyrrolidine-1-carboxylate serves as a critical chiral intermediate for the synthesis of potent compounds like AZ82 (Ki = 43 nM, IC50 = 300 nM) [1]. The defined (R)-stereochemistry is essential for achieving high binding affinity and selectivity for the KIFC1 target. Using this validated building block streamlines the synthetic route to these advanced leads, avoiding the need for downstream chiral resolution and ensuring the generation of the correct stereoisomer for biological evaluation.

Construction of Complex Peptidomimetics Requiring Orthogonal Protection Strategies

This compound is ideally suited for the synthesis of complex peptidomimetics and macrocycles where orthogonal protecting group strategies are required. The Cbz group on the pyrrolidine nitrogen can be selectively removed via hydrogenolysis in the presence of acid-labile Boc groups [1], allowing for precise, stepwise functionalization of the molecular scaffold. This capability is crucial for building molecules with multiple reactive sites, enabling more efficient and convergent synthetic routes in drug discovery.

Asymmetric Synthesis and Organocatalysis Requiring a Rigid, Chiral Diamine Scaffold

The compound's rigid pyrrolidine ring and chiral 3-aminopyrrolidine core make it an excellent precursor for chiral ligands and organocatalysts. Upon deprotection, the resulting chiral diamine can be functionalized to create a diverse array of catalysts for asymmetric reactions [1]. Its use ensures the synthesis of catalysts with high enantioselectivity, which is paramount for producing chiral pharmaceutical intermediates and active pharmaceutical ingredients (APIs) with the desired stereochemistry.

Analytical Chemistry Method Development and Quality Control of Chiral Amines

Due to its well-resolved ion mobility spectrometry (IMS) signature, benzyl (3R)-3-aminopyrrolidine-1-carboxylate serves as an excellent standard in analytical method development for the separation and identification of chiral amine isomers [1]. It can be used to validate IMS-MS methods for high-throughput screening of reaction products and for ensuring the enantiomeric purity of intermediates in pharmaceutical manufacturing, thereby enhancing QC efficiency and reliability.

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